6-Amino-2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-methyl-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBIVLJREJKFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252907 | |
| Record name | 6-Amino-2-methyl-3-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
961-12-6 | |
| Record name | 6-Amino-2-methyl-3-phenyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-methyl-3-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one typically involves the cyclocondensation of anthranilamide with an appropriate aldehyde. One common method is the reaction of anthranilamide with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired quinazolinone derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-amino-2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of quinazolinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of Quinazolinone Derivatives
COX-2 Inhibition
- Sulfonamide-containing analogs (e.g., the compound in ) exhibit moderate COX-2 inhibition (~47.1% at 20 μM) due to the sulfonamide group’s ability to interact with the enzyme’s hydrophobic pocket .
- However, the phenyl group at position 3 could enhance binding to aromatic residues in enzyme active sites .
Antitumor Activity
- Bromine substituents improve electrophilicity, aiding DNA interaction, while methoxy groups enhance solubility .
- The amino group at position 6 in the target compound may mimic the role of hydroxyl/methoxy groups in hydrogen bonding with kinase targets (e.g., EGFR), though experimental validation is needed .
Physicochemical Properties
- Solubility : Sulfonamide and hydroxy groups () improve aqueous solubility, whereas the phenyl group in the target compound may reduce it .
Biological Activity
6-Amino-2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazolinone class, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinazolinone core structure that is modified by an amino group and a methyl group at specific positions. This unique arrangement contributes to its biological activity and interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. A series of quinazolinone derivatives have been synthesized and evaluated for their inhibitory effects on cancer cell proliferation. For instance, compounds derived from this structure exhibited significant antiproliferative activity against multiple cancer cell lines, with some showing IC50 values below 10 nM against specific targets such as PI3K and HDAC enzymes .
Table 1: Antiproliferative Activity of Quinazolinone Derivatives
| Compound | Target Enzyme | IC50 (nM) | Cell Line Tested |
|---|---|---|---|
| 48c | PI3K/HDAC | <10 | MV411 |
| 3a | Various | 1.61 | AML Cell Lines |
| 3b | Various | 0.05 | AML Cell Lines |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Studies have shown that derivatives of quinazolinones exhibit significant activity against Staphylococcus aureus and other pathogens. For instance, one analog displayed a minimum inhibitory concentration (MIC) of less than 1 µg/mL against MRSA, indicating strong antibacterial potential .
Table 2: Antimicrobial Activity Against Various Pathogens
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 3k | Staphylococcus aureus | <1 |
| 3a | Escherichia coli | 0.98 |
Anti-leishmanial Activity
In silico studies have identified the compound's potential as an anti-leishmanial agent. Molecular docking simulations revealed strong binding affinities to key Leishmania proteins, suggesting a mechanism for inhibiting parasite growth. In vitro assays confirmed these findings, with one derivative showing an IC50 value of 0.05 µg/mL against Leishmania sp. .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. The compound's mechanism often involves:
- Enzyme Inhibition : Compounds in this class can inhibit key enzymes such as PI3K and HDAC, leading to altered cellular signaling and apoptosis in cancer cells.
- Binding Affinity : High binding affinity to target proteins enhances the efficacy of these compounds in disrupting pathogen viability.
Case Studies
Several case studies illustrate the efficacy of quinazolinone derivatives in clinical settings:
- Dual Action Against Cancer : A study demonstrated that a modified quinazolinone effectively induced necrosis in FLT3-resistant acute myeloid leukemia (AML) cell lines while sparing normal cells .
- Antimicrobial Resistance : Research highlighted the ability of certain derivatives to overcome resistance mechanisms in MRSA strains, providing a potential avenue for new antibiotic development .
Q & A
Q. What are the optimal reaction conditions for synthesizing 6-Amino-2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one to maximize yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of benzoxazinone derivatives with nitrogen nucleophiles like hydrazine hydrate. Key parameters include:
- Reagent Ratios : Use a 1:1.2 molar ratio of benzoxazinone to hydrazine hydrate to ensure complete conversion.
- Solvent System : Ethanol or DMF under reflux (80–100°C) for 12–18 hours, followed by cooling to room temperature to precipitate the product.
- Workup : Filter the precipitate, wash with cold ethanol, and recrystallize using a water-ethanol mixture (1:3 v/v) to achieve >65% yield .
- Catalysis : Acidic conditions (e.g., H₂SO₄) may accelerate cyclization but require careful pH control to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- FTIR : Confirm the presence of the quinazolinone carbonyl (C=O stretch at ~1680 cm⁻¹) and NH₂ groups (N–H stretches at ~3300–3400 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~2.4 ppm, singlet) and aromatic protons (δ ~6.8–7.6 ppm) .
- X-ray Crystallography : Resolve the dihydroquinazolinone ring conformation and hydrogen-bonding networks (e.g., N–H···O interactions) using single-crystal data (R factor <0.07) .
Q. How can purification challenges due to byproducts in the synthesis of this compound be addressed?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient elution of ethyl acetate/hexane (20–50% EA) to separate polar byproducts .
- Recrystallization : Optimize solvent polarity (e.g., ethanol for high-purity crystals) and cooling rates (gradual cooling minimizes impurities) .
- TLC Monitoring : Track reaction progress with a mobile phase of chloroform:methanol (9:1) and UV visualization at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or substituent positioning) influence the biological activity of this compound?
- Methodological Answer :
- Halogenation : Introduce iodine at position 6 (via iodomethylbenzoate precursors) to enhance antimicrobial activity. Compare MIC values against S. aureus (e.g., 6-iodo derivatives show MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogues) .
- Methoxy Substituents : Adding methoxy groups to the phenyl ring improves solubility but may reduce binding affinity due to steric hindrance. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like DHFR .
Q. How can discrepancies in biological activity data between substituted quinazolinone derivatives be systematically analyzed?
- Methodological Answer :
- SAR Studies : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data. For example, electron-withdrawing groups (e.g., –NO₂) at position 8 enhance anti-inflammatory activity by stabilizing charge-transfer complexes .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish contributions of lipophilicity (logP) vs. steric parameters (Taft Es) .
Q. What strategies mitigate solubility limitations of this compound in in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:water (10:90 v/v) with 0.1% Tween-80 to maintain colloidal stability .
- Prodrug Design : Synthesize phosphate esters at the 4-oxo position to enhance aqueous solubility, followed by enzymatic hydrolysis in biological media .
Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to COX-2 over COX-1 to prioritize derivatives with reduced ulcerogenic risk (e.g., ΔG binding ≤ −9 kcal/mol) .
- QSAR Models : Train models using descriptors like polar surface area (PSA) and molar refractivity (MR) to predict blood-brain barrier permeability for CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
